molecular formula C8H5Br2FO2 B13716897 2'-Bromo-4'-fluoro-3'-hydroxyphenacyl bromide

2'-Bromo-4'-fluoro-3'-hydroxyphenacyl bromide

Cat. No.: B13716897
M. Wt: 311.93 g/mol
InChI Key: CPIQZPCAZHDQMT-UHFFFAOYSA-N
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Description

2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination of 4’-fluoro-3’-hydroxyacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity levels suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide is unique due to the presence of bromine, fluorine, and hydroxyl groups, which confer a high degree of reactivity and versatility. This makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(2-bromo-4-fluoro-3-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-6(12)4-1-2-5(11)8(13)7(4)10/h1-2,13H,3H2

InChI Key

CPIQZPCAZHDQMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)Br)O)F

Origin of Product

United States

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